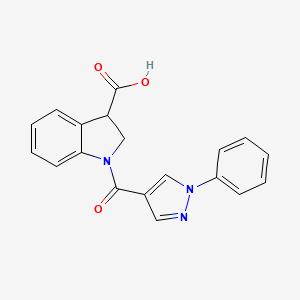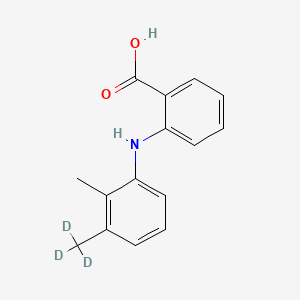
o-Phenylphenol glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2-yl: is a compound that belongs to the class of glucuronides. Glucuronides are derivatives of glucuronic acid, which is a carboxylic acid derived from glucose. This compound is often involved in biochemical processes where it acts as a conjugate for various substances, aiding in their solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2-yl typically involves the glucuronidation of [1,1’-biphenyl]-2-yl. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs β-glucuronidase, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the target molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, where β-glucuronidase is used in bioreactors to facilitate the glucuronidation reaction. The reaction conditions typically include a controlled pH, temperature, and the presence of cofactors such as UDPGA .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the biphenyl rings.
Scientific Research Applications
Chemistry: In chemistry, b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2-yl is used as a model compound to study glucuronidation reactions and their mechanisms. It serves as a substrate in enzymatic assays to measure the activity of β-glucuronidase .
Biology: In biological research, this compound is used to study the metabolism and excretion of xenobiotics. It helps in understanding how the body processes and eliminates foreign substances .
Medicine: In medicine, the compound is used in drug development to enhance the solubility and excretion of pharmaceutical compounds. It is also used in diagnostic assays to detect the presence of β-glucuronidase in biological samples .
Industry: In the industrial sector, b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2-yl is used in the production of various chemicals and pharmaceuticals. It is also employed in environmental testing to monitor the presence of glucuronidase-producing bacteria .
Mechanism of Action
The mechanism of action of b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2-yl involves its role as a glucuronide conjugate. The compound interacts with β-glucuronidase, which catalyzes the hydrolysis of the glucuronide bond, releasing the aglycone (biphenyl) and glucuronic acid. This process is crucial for the detoxification and excretion of various substances in the body .
Comparison with Similar Compounds
- b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-4-yl
- b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-3-yl
- b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2,4’-diyl
Uniqueness: The uniqueness of b-D-Glucopyranosiduronic acid, [1,1’-biphenyl]-2-yl lies in its specific biphenyl substitution pattern, which can influence its reactivity and interaction with enzymes. This specific structure may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers .
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-(2-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23) |
InChI Key |
AKSKFIDXFDAABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)

![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)


![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)


![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)


![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)

